

Thiirane: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity

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Compound of Interest

Compound Name: Thiirane

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Thiirane, also known as ethylene sulfide, is the simplest sulfur-containing heterocyclic compound. Its strained three-membered ring structure is the source of its high reactivity, making it a valuable intermediate in organic synthesis and a moiety of interest in medicinal chemistry. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of **thiirane**, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Properties of Thiirane

Thiirane is a colorless, volatile liquid with a characteristically unpleasant odor.^[1] Its high ring strain, a consequence of the acute bond angles within the three-membered ring, dictates its physical and chemical properties.^{[2][3]}

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **thiirane** is presented below.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ S	[1][4]
Molar Mass	60.12 g/mol	[4]
Boiling Point	56 °C (133 °F; 329 K)	[1]
Melting Point	-109 °C (-164 °F; 164 K)	[1]
Density	1.01 g/cm ³	[1]
Refractive Index (n _D ²⁰)	1.4935	[4]
Dipole Moment	1.84 D	[5]
¹ H NMR (CDCl ₃)	δ 2.28 (s, 4H)	[4]
¹³ C NMR (CDCl ₃)	δ 18.2	[6]
IR Absorption (neat)	3049, 2914, 1432, 1246, 1093, 871, 812, 695 cm ⁻¹	[7][8]

Structural and Bonding Parameters

Electron diffraction studies have provided precise measurements of the bond lengths and angles within the **thiirane** ring.[1] The significant deviation from ideal bond angles contributes to its high ring strain.[3][9]

Parameter	Value	Reference
C-C Bond Length	1.473 Å	[1]
C-S Bond Length	1.811 Å	[1]
C-C-S Bond Angle	66.0°	[1]
C-S-C Bond Angle	48.0°	[1]

Synthesis of Thiirane

Several synthetic routes to **thiirane** and its derivatives have been established. Common methods involve the conversion of epoxides or the reaction of ethylene carbonate with a sulfur source.

Experimental Protocol: Synthesis from Ethylene Carbonate

A prevalent method for preparing **thiirane** involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN).^{[1][10]}

Procedure:

- Potassium thiocyanate (KSCN) is first melted under a vacuum to ensure the removal of any residual water.
- The anhydrous KSCN is then reacted with ethylene carbonate.
- The reaction proceeds to yield **thiirane**, potassium cyanate (KOCN), and carbon dioxide.

This reaction provides a reliable route to **thiirane**, avoiding the use of more hazardous reagents. Other methods include the reaction of ethylene oxide with thiourea or inorganic thiocyanates.^[4] A newer, organocatalytic approach involves the epoxidation of an alkene followed by a ring-opening reaction with thiourea.^[11]

Reactivity of Thiirane

The inherent ring strain of **thiirane** makes it susceptible to a variety of ring-opening reactions, which are central to its synthetic utility.^{[2][12]} It can react with both nucleophiles and electrophiles, undergo desulfurization, and participate in polymerization reactions.

Nucleophilic Ring-Opening Reactions

Thiirane readily undergoes ring-opening reactions upon treatment with a wide range of nucleophiles.^[2] These reactions typically proceed via an S_N2 mechanism, with the nucleophile attacking one of the carbon atoms of the ring, leading to the cleavage of a carbon-sulfur bond.

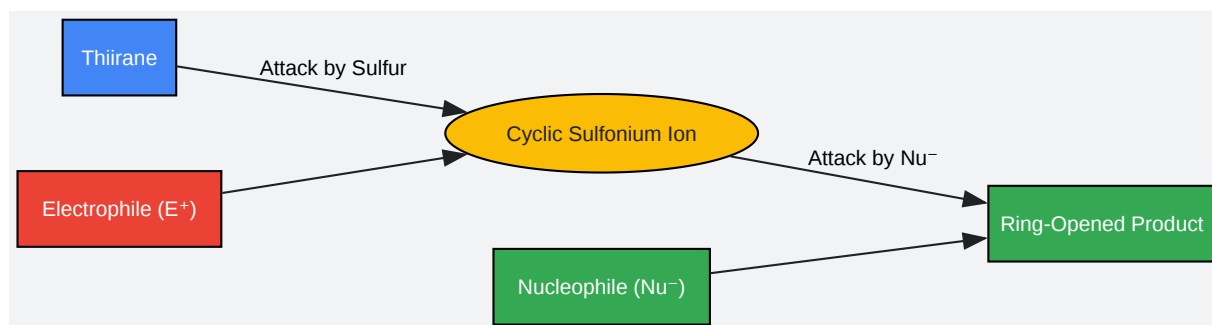
Caption: General mechanism for the nucleophilic ring-opening of **thiirane**.

Common nucleophiles that react with **thiirane** include:

- Amines: Reaction with amines affords 2-mercaptoethylamines, which are useful chelating ligands.[1][10]
- Thiols: In the presence of a base, thiols react with **thiiranes** to yield alkylthioethanethiols.[13]
- Hydrides: Reducing agents like lithium aluminum hydride (LiAlH_4) can open the **thiirane** ring to produce thiols.[2]

Electrophilic Ring-Opening Reactions

The sulfur atom in **thiirane** possesses lone pairs of electrons, allowing it to act as a nucleophile and react with electrophiles.[2] This leads to the formation of a cyclic sulfonium ion, which is then susceptible to attack by a nucleophile.



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Caption: General mechanism for the electrophilic ring-opening of **thiirane**.

For instance, **thiirane** reacts with concentrated hydrochloric acid in an acid-catalyzed ring-opening reaction to form β -halo thiols.[2]

Desulfurization Reactions

A synthetically important reaction of **thiiranes** is their desulfurization to yield alkenes.[2] This transformation can be achieved using various reagents, such as phosphines or by thermal

decomposition.^{[14][15]} The reaction is often stereospecific, with the stereochemistry of the starting **thiirane** being retained in the resulting alkene.

Caption: Desulfurization of a substituted **thiirane** to form an alkene.

Oxidation

Thiirane can be oxidized to form ethylene episulfoxide.^[1] Reagents such as periodate are effective for this transformation.^[2]

Polymerization

Thiiranes can undergo polymerization through various mechanisms, including anionic, cationic, and ring-expansion polymerization.^{[16][17]} This reactivity allows for the synthesis of poly(alkylene sulfide)s, which have applications in materials science.^[18] The choice of initiator and reaction conditions can be used to control the polymerization process and the properties of the resulting polymer.

Applications in Drug Development and Organic Synthesis

The unique reactivity of **thiirane** makes it a valuable building block in organic synthesis.^{[12][19]} Its ability to introduce sulfur-containing functionalities is of particular interest in the development of new pharmaceuticals, as sulfur is a key element in many biologically active molecules.^[20] For example, **thiirane** derivatives have been investigated as inhibitors of gelatinases, a class of enzymes involved in cancer metastasis.^{[21][22]} The **thiirane** moiety can act as a "caged thiol," which is unmasked in the active site of the enzyme.^[21]

Conclusion

Thiirane's fundamental properties are intrinsically linked to its strained three-membered ring structure. This strain governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. From nucleophilic and electrophilic ring-opening reactions to desulfurization and polymerization, **thiirane** provides chemists with a powerful tool for the synthesis of complex sulfur-containing molecules. Its growing importance in medicinal chemistry and materials science underscores the continued relevance of understanding the core principles of this fascinating heterocycle.

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